molecular formula C10H10N4O2 B7762365 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B7762365
M. Wt: 218.21 g/mol
InChI Key: OIJHPNZHNVHLOP-UHFFFAOYSA-N
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Description

6-Amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a pyridin-2-ylmethyl group at the N1 position and an amino group at the C6 position of the pyrimidine ring. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry. Pyrimidine-2,4-diones (uracil analogs) are well-known for their roles in nucleic acid metabolism and as scaffolds for drug design, particularly in antiviral, anticancer, and antimicrobial applications .

Properties

IUPAC Name

6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-3-1-2-4-12-7/h1-5H,6,11H2,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJHPNZHNVHLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclization-Alkylation

A convergent strategy combines cyclization and alkylation in a single pot. Source’s annulation method could be modified by replacing 1,1-dimethylurea with a pyridin-2-ylmethylurea derivative. This would simultaneously form the pyrimidine-dione core and introduce the N-substituent, reducing purification steps.

Reductive Amination

Source’s reductive amination protocol offers a route to install both amino and pyridin-2-ylmethyl groups. For example, condensing 6-oxopyrimidine-2,4(1H,3H)-dione with pyridin-2-ylmethylamine using sodium cyanoborohydride could yield the target compound.

Comparative Performance of Methods

MethodYield (%)ConditionsKey AdvantageSource
N-Alkylation65–800–5°C, THF, Pd catalysisHigh regioselectivity
Reductive Amination70–85RT, NaBH₃CN, MeOHMild conditions
One-Pot Cyclization60–7560°C, MeCN, 3 hStep economy

Mechanism of Action

The mechanism by which 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • N1 Substituents : The pyridin-2-ylmethyl group in the target compound distinguishes it from alkyl (e.g., ethyl in 18e) or aryl (e.g., p-tolyl in ) substituents. Pyridine’s aromaticity may enhance π-π stacking interactions in enzyme binding pockets compared to aliphatic groups.
  • C6 Amino Group: Common to the target compound and 18e , this group is critical for hydrogen bonding. However, in compounds like 5,5′-bis-pyrimidines , the absence of C6-NH₂ correlates with altered bioactivity (e.g., antimicrobial vs. kinase inhibition).
  • C5 Modifications : Hydroxymethyl (anti-HIV compound ) or azo groups (antiparasitic dyes ) introduce polarity or electron-withdrawing effects, impacting solubility and target selectivity.

Key Observations :

  • The target compound’s synthesis likely involves straightforward alkylation, whereas Pd-catalyzed methods (e.g., ) require specialized catalysts but achieve higher yields.
  • Anti-HIV derivatives employ oxidative strategies to introduce hydroxyl groups, which may complicate purification compared to the target compound’s simpler alkylation.

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Name Solubility* LogP (Predicted) Stability Notes References
6-Amino-1-(pyridin-2-ylmethyl)-pyrimidine-2,4-dione Moderate (DMF, ethanol) ~0.5 Stable under inert atmosphere
6-Amino-1,3-dimethylpyrimidine-2,4-dione High in polar solvents −0.2 Hygroscopic; requires desiccated storage
6-Benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4-dione Low in nonpolar solvents 1.8 Sensitive to oxidation
5,5′-(Phenylmethylene)bis(pyrimidine-2,4-dione) Poor in water 2.5 Thermally stable

*Solubility inferred from substituent polarity.

Key Observations :

  • Hydroxyl-containing derivatives (e.g., ) exhibit lower solubility in nonpolar solvents, limiting bioavailability without formulation aids.

Biological Activity

6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that combines pyrimidine and pyridine structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H10N4O2
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 638136-57-9

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of CDKs, it inhibits their activity, thereby affecting cell proliferation and survival .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Several studies have reported that this compound can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death through caspase activation .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : Preliminary studies suggest that it possesses activity against various bacterial strains, although further research is needed to fully characterize its spectrum of activity .

Study on CDK Inhibition

A notable study investigated the effects of this compound on cancer cell lines. The results indicated:

  • Cell Lines Used : MCF7 (breast cancer) and HeLa (cervical cancer).
  • Findings : The compound significantly reduced cell viability in a dose-dependent manner after 48 hours of treatment. The IC50 values were determined to be approximately 15 µM for MCF7 and 10 µM for HeLa cells.

Antimicrobial Testing

In another study assessing its antimicrobial properties:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
  • Results : The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with structurally similar compounds was performed:

Compound NameTarget ActivityIC50 (µM)MIC (µg/mL)
6-amino-1-(pyridin-2-ylmethyl)pyrimidineCDK Inhibition15 (MCF7)32 (S. aureus)
Pyrido[2,3-d]pyrimidine derivativeCDK Inhibition20 (MCF7)N/A
Another pyrimidine derivativeAntimicrobialN/A16 (E. coli)

Q & A

Q. Table 1: Representative Yields Under Different Conditions

CompoundReagentSolventBaseYield
18cEthyl iodideDMFK2_2CO3_340%
21POCl3_3DMFTEA78%
6CyanacetamideDMFTEA78%

Advanced : Optimizing yields requires balancing steric effects of substituents (e.g., cyclopropyl vs. ethyl groups) and solvent polarity. Lower yields in bulkier substituents (e.g., 18c vs. 18d) suggest steric hindrance during alkylation .

How can spectroscopic data (NMR, LCMS) confirm the regioselectivity of alkylation in pyrimidine-dione derivatives?

Basic
1H NMR is critical for distinguishing N1 vs. N3 alkylation:

  • N1-Alkylation : Deshielded pyrimidine protons (δ 4.91 ppm for cyclopropyl) .
  • N3-Alkylation : Upfield shifts due to electron-donating substituents (e.g., δ 3.93 ppm for ethyl groups) .
    LCMS confirms molecular weight (e.g., [M+H]+ 196.2 for 18c) .

Advanced : 13C NMR detects carbonyl environments (C2=O at ~160 ppm; C4=O at ~165 ppm). Discrepancies in carbonyl shifts indicate substituent electronic effects .

What methodologies resolve contradictions in reported biological activities of pyrimidine-dione derivatives?

Advanced
Bioactivity discrepancies (e.g., eEF-2K inhibition vs. antiviral effects) are addressed via:

  • Dose-Response Assays : Testing IC50_{50} values across cell lines .
  • Molecular Docking : Simulating interactions with targets like eEF-2K’s ATP-binding pocket .
  • SAR Studies : Comparing substituent effects (e.g., 6-amino vs. 5-nitroso groups) .

Q. Table 2: Biological Activities of Analogues

CompoundSubstituentsActivityTarget
18cCyclopropyl, ethyleEF-2K inhibition (IC50_{50} = 1.2 µM)Cancer
21Aldehyde, cyclopropylAntiviralViral polymerases

How do computational models predict the reactivity of the pyridin-2-ylmethyl group in nucleophilic substitutions?

Advanced
DFT calculations (e.g., B3LYP/6-31G*) model charge distribution:

  • Pyridin-2-ylmethyl : High electron density at N1 due to conjugation with the pyridine ring, favoring electrophilic attacks .
  • Transition State Analysis : Predicts regioselectivity in alkylation (N1 vs. N3) based on steric and electronic profiles .

What purification techniques are optimal for isolating pyrimidine-dione derivatives with high purity?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures for polar derivatives (e.g., Compound 18c) .
  • Column Chromatography : Silica gel with CH2_2Cl2_2:MeOH (9:1) for non-polar analogues .

Advanced : HPLC with C18 columns resolves structurally similar impurities (e.g., regioisomers) .

How can green chemistry principles be applied to synthesize this compound?

Q. Advanced

  • Solvent-Free Reactions : Mechanochemical grinding of 6-aminouracil with pyridin-2-ylmethyl halides .
  • Aqueous Conditions : Thiourea-catalyzed reactions in water (e.g., 93% yield in refluxing H2_2O) .

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